molecular formula C20H24Cl2N2O5 B13868162 Dehydro Amlodipine Hydrochloride

Dehydro Amlodipine Hydrochloride

Cat. No.: B13868162
M. Wt: 443.3 g/mol
InChI Key: CCEZKLGTVOWHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydro Amlodipine Hydrochloride is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is recognized for its role in the pharmaceutical industry, particularly in the development and quality control of Amlodipine-based medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Amlodipine Hydrochloride typically involves the oxidation of Amlodipine. This process can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Dehydro Amlodipine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of Amlodipine to Dehydro Amlodipine.

    Reduction: Potential reduction back to Amlodipine under specific conditions.

    Substitution: Reactions involving the replacement of functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, catalysts such as platinum or palladium.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .

Scientific Research Applications

Dehydro Amlodipine Hydrochloride has several applications in scientific research:

Mechanism of Action

Dehydro Amlodipine Hydrochloride exerts its effects by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound’s action on calcium channels also contributes to its anti-anginal effects by improving myocardial oxygen delivery .

Comparison with Similar Compounds

    Amlodipine: The parent compound, widely used in hypertension and angina treatment.

    Nifedipine: Another calcium channel blocker with similar therapeutic uses.

    Felodipine: A dihydropyridine calcium channel blocker used for similar indications.

Uniqueness: Dehydro Amlodipine Hydrochloride is unique in its role as an impurity and degradation product of Amlodipine. Its presence and quantification are crucial in the quality control of Amlodipine formulations, ensuring the safety and efficacy of the final pharmaceutical product .

Properties

Molecular Formula

C20H24Cl2N2O5

Molecular Weight

443.3 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C20H23ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8H,4,9-11,22H2,1-3H3;1H

InChI Key

CCEZKLGTVOWHOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.Cl

Origin of Product

United States

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